molecular formula C18H15N3O6S2 B2370959 4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 313469-83-9

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2370959
CAS RN: 313469-83-9
M. Wt: 433.45
InChI Key: XNHMBUAQJCLCJZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, also known as ETTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiazole-based compounds and has shown promising results in various biological assays.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds display significant activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. The presence of electron-donating groups like hydroxyl and amino on the phenyl ring enhances antimicrobial activity, while electron-withdrawing groups like the nitro group tend to lower the activity. This suggests potential applications of similar compounds in developing new antimicrobial agents (Chawla, 2016).

Synthesis and Characterization of Novel Polymers

Compounds with sulfone, ether, and amide structures have been utilized in the synthesis of novel polymers such as polyimides and poly(sulfone ether amide imide)s. These polymers are characterized by their thermal stability, making them suitable for applications requiring materials that can withstand high temperatures. The inclusion of a sulfone group contributes to the flexibility and solubility of these polymers, indicating the potential of similar compounds in polymer science (Mehdipour-Ataei et al., 2004).

Anticancer Activity

Sulfonamide and thiazole-containing compounds have been explored for their anticancer activities. Specifically, Co(II) complexes of thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human breast cancer cell lines, showing potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Carbonic Anhydrase Inhibition

Compounds with sulfonamide moieties have been investigated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors show potential for therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. The structure-activity relationship studies of these compounds provide insights into designing more effective enzyme inhibitors (Ulus et al., 2013).

properties

IUPAC Name

4-ethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c1-2-27-14-7-3-12(4-8-14)17(22)20-18-19-11-16(28-18)29(25,26)15-9-5-13(6-10-15)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHMBUAQJCLCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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